molecular formula C5H11NO2 B14262774 5-Ethyl-1,3,5-dioxazinane CAS No. 132292-80-9

5-Ethyl-1,3,5-dioxazinane

Cat. No.: B14262774
CAS No.: 132292-80-9
M. Wt: 117.15 g/mol
InChI Key: TVFMFASJQSFRTQ-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,5-dioxazinane is a heterocyclic organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,5-dioxazinane typically involves the cyclocondensation of 3-aminopropan-1-ol derivatives with aldehydes. One common method includes reacting 2,2-substituted 3-aminopropan-1-ols with formaldehyde in the presence of sodium borohydride. This reaction proceeds under mild conditions, often at ambient temperature, and yields the desired oxazinane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the presence of formic acid and controlled heating can be employed to facilitate the cyclocondensation reaction .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,5-dioxazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the ring structure .

Scientific Research Applications

5-Ethyl-1,3,5-dioxazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3,5-dioxazinane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazinane: Lacks the ethyl substituent at the 5-position.

    1,3-Dioxane: Contains two oxygen atoms in the ring instead of one nitrogen and one oxygen.

    1,3-Thiazine: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

5-Ethyl-1,3,5-dioxazinane is unique due to the presence of both nitrogen and oxygen atoms in the ring, along with an ethyl substituent at the 5-position. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

132292-80-9

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

5-ethyl-1,3,5-dioxazinane

InChI

InChI=1S/C5H11NO2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3

InChI Key

TVFMFASJQSFRTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1COCOC1

Origin of Product

United States

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